2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
Overview
Description
2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15ClN2O2S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for chemical reactions and applications .
Preparation Methods
The synthesis of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylaniline and 2-amino-6-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like ethanol or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide can be compared with similar compounds, such as:
N-(2,6-Dimethylphenyl)chloroacetamide: This compound also contains a chloro group and a dimethylphenyl group but differs in its functional groups and overall structure.
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar amino and chloro substitution pattern but is based on a pyrimidine ring instead of a benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWDVZFNLJBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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